2-Hydroxy-4-methylbenzenesulphonic acid ammonium
Description
Ammonium 2-hydroxy-4-methylbenzenesulphonate (CAS: 79093-71-3, C₇H₁₁NO₄S) is a sulfonate salt featuring a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring. It is structurally characterized by a sulfonic acid group (-SO₃H) neutralized by an ammonium (NH₄⁺) counterion. This compound is recognized as an impurity in pharmaceuticals like policresulen, where its presence is rigorously monitored due to regulatory requirements .
Crystallographic studies reveal that the compound forms extended structures via N–H⋯O hydrogen bonds between the ammonium cation and sulfonate oxygen atoms, creating chains along the [010] direction . Key bond angles and distances, such as O13–S11–O11 (111.59°) and S11–C15 bond lengths (1.78 Å), highlight its stable tetrahedral sulfonate geometry .
Properties
CAS No. |
79093-71-3 |
|---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
azane;2-hydroxy-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI Key |
KGBVTRPJPQHXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)O.N |
Other CAS No. |
79093-71-3 |
Synonyms |
2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt; 2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt |
Origin of Product |
United States |
Preparation Methods
Neutralization Protocol
-
Acid Dissolution : The crude 2-hydroxy-4-methylbenzenesulphonic acid is dissolved in a minimal volume of hot water or methanol.
-
Ammonia Addition : Ammonium hydroxide is added dropwise under stirring until the solution reaches pH 6–7.
-
Crystallization : The mixture is cooled to 0–5°C, inducing crystallization of the ammonium salt.
-
Filtration and Drying : The crystals are collected via vacuum filtration and dried at 40–50°C under reduced pressure.
Yield and Purity
-
Yield : Typical yields range from 65% to 75% after purification.
-
Purity Enhancement : Recrystallization from a methanol-acetone (1:2 v/v) mixture removes residual impurities, achieving >98% purity as confirmed by HPLC.
Alternative Synthesis via Hydrolysis of Chlorosulfonic Acid Derivatives
An alternative pathway involves the reaction of m-cresol with chlorosulfonic acid (ClSO₃H) to form 2-hydroxy-4-methylbenzenesulfonyl chloride , followed by hydrolysis and neutralization.
Stepwise Procedure
-
Chlorosulfonation :
Conducted at 0–5°C to minimize side reactions.
-
Hydrolysis : The sulfonyl chloride is hydrolyzed in aqueous NaOH:
-
Ion Exchange : The sodium salt is treated with ammonium chloride (NH₄Cl) to precipitate the ammonium salt:
Advantages and Limitations
-
Advantages : Higher purity (>99%) due to controlled hydrolysis.
-
Limitations : Requires handling corrosive chlorosulfonic acid, increasing operational hazards.
Industrial-Scale Optimization Strategies
Industrial production emphasizes cost efficiency and scalability. Key optimizations include:
Solvent-Free Sulfonation
-
Eliminating solvents reduces waste and simplifies purification. Excess sulfuric acid acts as the reaction medium, with post-reaction neutralization using ammonia gas.
Catalytic Enhancements
Continuous Flow Reactors
-
Microreactor systems enhance heat transfer and mixing, reducing reaction time to 1–2 hours and minimizing decomposition byproducts.
Analytical Characterization and Quality Control
Post-synthesis analysis ensures compliance with pharmaceutical standards:
Spectral Data
Impurity Profiling
-
HPLC : Detects residual m-cresol (<0.1%) and sulfonic acid byproducts (<0.5%).
Chemical Reactions Analysis
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The hydroxyl and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Scientific Research Applications
- Biological Activity :
- Synthesis of Pharmaceuticals :
-
Catalysis :
- Recent studies have explored its role in catalyzing oxidation reactions under mild conditions. This application is particularly significant in green chemistry, where reducing environmental impact is essential. The compound can facilitate the formation of quaternary ammonium cations, which are useful in various chemical transformations .
Industrial Applications
- Cosmetic and Personal Care Products :
- Textile Industry :
- Agricultural Chemicals :
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Biological Activity | Anti-infective agent | Targets specific pathogens |
| Pharmaceutical Synthesis | Intermediate for drug development | Facilitates complex drug synthesis |
| Catalysis | Oxidation reactions | Eco-friendly chemical transformations |
| Cosmetics | Stabilizing agent in formulations | Maintains product efficacy |
| Textile Industry | Dyeing auxiliary agent | Improves dye affinity and color fastness |
| Agricultural Chemicals | Surfactant in pesticide formulations | Enhances spreadability and adherence |
Case Studies
-
Antibiotic Development :
A study demonstrated that derivatives of Ammonium 2-hydroxy-4-methylbenzenesulphonate exhibited significant antibiotic activity against Gram-negative bacteria, highlighting its potential as a lead compound for new antibiotic drugs . -
Oxidation Reaction Efficiency :
Research into oxidation reactions using this compound revealed that it could achieve high yields (up to 80%) under ambient conditions without traditional catalysts, showcasing its utility in sustainable chemical processes . -
Cosmetic Formulation Stability :
In cosmetic formulations, the inclusion of Ammonium 2-hydroxy-4-methylbenzenesulphonate improved the stability of active ingredients under varying environmental conditions, thus enhancing product shelf life and performance .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves its interaction with molecular targets such as proteases. As an impurity of Policresulen, it acts as a competitive inhibitor of the NS2B/NS3 protease, which is crucial for the replication of certain viruses . By inhibiting this protease, the compound effectively reduces viral replication and exhibits antiviral properties .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent and Functional Group Variations
Ammonium 2-hydroxy-4-methylbenzenesulphonate belongs to a family of aromatic sulfonates with variations in substituents and counterions. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison of Sulfonate Derivatives
Key Observations:
Substituent Effects :
- The hydroxyl group in Ammonium 2-hydroxy-4-methylbenzenesulphonate increases acidity compared to methoxy-substituted derivatives (e.g., Ammonium 4-methoxybenzenesulfonate) .
- Dual sulfonic groups in 5-hydroxytoluene-2,4-disulphonic acid (CAS 15509-33-8) significantly lower pKa values, making it a stronger acid .
Counterion Influence :
- Sodium salts (e.g., Sodium 4-hydroxy-2-methylbenzenesulfonate) exhibit higher aqueous solubility than ammonium salts due to smaller ionic radius and greater charge density of Na⁺ .
Crystallographic Differences :
Research Findings and Implications
- Synthetic Pathways : The compound is synthesized via sulfonation of cresols followed by ammonium neutralization, a process shared with other sulfonate salts .
- Stability in Solid State: Hydrogen-bonded networks in Ammonium 2-hydroxy-4-methylbenzenesulphonate enhance thermal stability, making it less prone to decomposition compared to non-hydrogen-bonded analogs .
Biological Activity
Ammonium 2-hydroxy-4-methylbenzenesulphonate, also known as 2-hydroxy-4-methylbenzenesulphonic acid ammonium salt, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.
- Molecular Formula : C₇H₁₁NO₄S
- Molecular Weight : 205.23 g/mol
- CAS Number : 79093-71-3
- Physical State : Typically found as a neat compound with high purity (>95% HPLC) .
Ammonium 2-hydroxy-4-methylbenzenesulphonate is primarily recognized as an impurity of Policresulen, a compound noted for its inhibitory effects on the NS2B/NS3 protease of the dengue virus. The biological activity is characterized by:
- Protease Inhibition : Policresulen exhibits an IC50 value of 0.48 μg/mL against the NS2B/NS3 protease, indicating strong inhibitory potential .
- Viral Replication Inhibition : It has been shown to inhibit the replication of the DENV2 virus in BHK-21 cells with an IC50 of 4.99 μg/mL, demonstrating its efficacy in viral control .
Biological Applications
-
Antiviral Activity :
- Policresulen, and by extension its impurity ammonium 2-hydroxy-4-methylbenzenesulphonate, is being studied for its role in inhibiting viral replication, particularly in dengue virus infections.
-
Potential Anticancer Properties :
- Preliminary studies suggest that compounds with similar sulfonate structures may exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Inhibition of Dengue Virus
A study conducted by Deng-wei Wu et al. (2015) demonstrated the effectiveness of Policresulen in inhibiting dengue virus replication. The research highlighted the compound's role as a competitive inhibitor of the NS2B/NS3 protease, which is crucial for viral maturation and replication . The findings suggest that ammonium 2-hydroxy-4-methylbenzenesulphonate could serve as a lead compound for developing antiviral therapies.
Case Study 2: Toxicological Profile
Research into the toxicological effects of ammonium 2-hydroxy-4-methylbenzenesulphonate indicates that while it possesses biological activity, careful consideration must be given to its safety profile. Studies have shown that compounds within this class can exhibit cytotoxicity at high concentrations, necessitating further investigation into their therapeutic windows and potential side effects .
Summary of Findings
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| IC50 (NS2B/NS3 Protease) | 0.48 μg/mL |
| IC50 (DENV2 Replication) | 4.99 μg/mL |
| Purity | >95% (HPLC) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ammonium 2-hydroxy-4-methylbenzenesulphonate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves sulfonation of 4-methylphenol followed by neutralization with ammonium hydroxide. Key parameters include temperature control (80–100°C for sulfonation) and stoichiometric ratios of sulfuric acid to phenol derivatives. Purification via recrystallization from ethanol-water mixtures improves yield (61–95% reported in analogous sulfonate syntheses) . Optimization studies should monitor pH during neutralization and employ HPLC (C18 columns, 0.1% trifluoroacetic acid/acetonitrile gradient) to track intermediate formation .
Q. How can hydrogen-bonding interactions in ammonium 2-hydroxy-4-methylbenzenesulphonate be characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for mapping N—H⋯O hydrogen bonds. For example, analogous sulfonate salts exhibit bond lengths of 2.85–2.95 Å and angles of 160–170°, forming 1D chains along specific crystallographic axes (e.g., [010] in CCDC 1985013) . Complement with FT-IR (N–H stretching at 3200–3400 cm⁻¹) and solid-state NMR to validate proton environments .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To detect trace impurities (e.g., residual 4-methylphenol or disulfonated byproducts) .
- Elemental Analysis : Verify C, H, N, S content against theoretical values (C7H11NO4S: C 39.43%, H 5.20%, N 6.57%, S 15.03%) .
- Thermogravimetric Analysis (TGA) : Confirm decomposition steps (e.g., loss of NH₃ ~200°C) .
Advanced Research Questions
Q. How do structural variations in sulfonate salts impact their physicochemical properties?
- Methodological Answer : Compare crystal packing motifs (e.g., layered vs. chain structures) using SCXRD data. For instance, diisopropylammonium 4-aminobenzenesulfonate shows bifurcated N—H⋯O bonds, while ammonium salts prioritize linear H-bonding, affecting solubility and thermal stability . Pair with DFT calculations (B3LYP/6-311++G(d,p)) to model lattice energies and predict melting points .
Q. What strategies resolve contradictions in reported spectroscopic data for sulfonate derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., aromatic protons in DMSO-d6 vs. CDCl3) arise from solvent polarity and hydrogen-bonding effects. Standardize conditions (e.g., 298 K, 500 MHz) and reference internal standards (TMS). For ¹H-NMR, expect aromatic signals at δ 6.8–7.5 ppm and NH₄⁺ protons at δ 6.2–6.5 ppm in D₂O . Cross-validate with 2D-COSY and HSQC to resolve overlapping peaks .
Q. How can computational methods predict the reactivity of ammonium 2-hydroxy-4-methylbenzenesulphonate in aqueous environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS to model solvation shells and hydrolysis pathways. Calculate partial charges via ESP fitting and assess sulfonate group stability at varying pH (e.g., pKa ~1.5 for –SO₃H). Validate with experimental kinetic studies using UV-Vis monitoring at 254 nm .
Q. What role does this compound play in pharmaceutical impurity profiling?
- Methodological Answer : As a documented impurity in policresulen (CCDC 1985013), quantify it via LC-UV (220 nm) with a LOQ of 0.05% w/w. Develop forced degradation studies (acidic/basic hydrolysis, oxidation) to track formation pathways. Reference pharmacopeial guidelines (e.g., ICH Q3A) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
